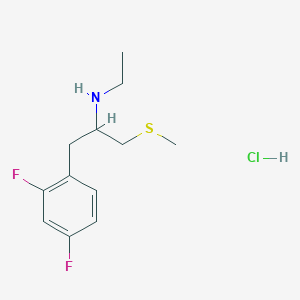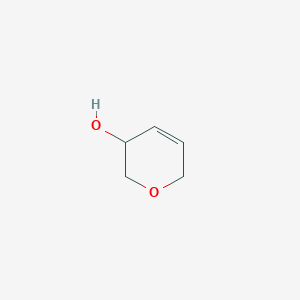
3,6-Dihydro-2H-pyran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-2H-pyran-3-OL is a heterocyclic organic compound with the molecular formula C5H8O2. It is a derivative of dihydropyran, characterized by the presence of a hydroxyl group at the third position of the pyran ring.
Mechanism of Action
Target of Action
3,6-Dihydro-2H-pyran-3-OL is a versatile compound used in organic synthesis and pharmaceutical research . It is often used as a hydroxyl protecting agent . The primary targets of this compound are the hydroxyl groups in various organic molecules, which it protects during synthesis processes .
Mode of Action
The compound interacts with its targets through a process known as alkoxyiodination . This involves the regioselective involvement of the C=C double bond in the presence of crystalline iodine and propargyl alcohol . The resulting β-iodo ethers undergo radical cyclization in the presence of (2S)-1-acetylpyrrolidine-2-carboxylic acid and azobis(isobutyronitrile) (AIBN), leading to the formation of substituted 3,6-dihydro-2H-pyrans .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cyclization of propargyl β-iodoalkyl ethers . This process leads to the regioselective formation of 3,6-Dihydro-2H-pyran derivatives . The cyclization process is likely facilitated by the hydrolysis of the C–I bond due to contact with atmospheric moisture and water .
Pharmacokinetics
Its molecular weight is 100116 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the formation of substituted 3,6-dihydro-2H-pyrans . These compounds are important intermediates in organic synthesis, especially for the protection of alcoholic and phenolic hydroxy groups .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of moisture. For instance, the hydrolysis of the C–I bond, a key step in the formation of 3,6-dihydro-2H-pyrans, is facilitated by atmospheric moisture and water . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dihydro-2H-pyran-3-OL can be synthesized through several methods. One common approach involves the reduction of 3,6-dihydro-2H-pyran-3-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, yielding the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,6-dihydro-2H-pyran-3-one. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a metal catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-pyran-3-OL undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form tetrahydropyran derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, such as halides, under acidic or basic conditions.
Major Products Formed
Oxidation: 3,6-Dihydro-2H-pyran-3-one.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dihydro-2H-pyran-3-OL has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran derivative with similar structural features but different reactivity due to the position of the double bond.
Tetrahydropyran: A fully saturated pyran derivative with different chemical properties and applications.
Uniqueness
3,6-Dihydro-2H-pyran-3-OL is unique due to the presence of the hydroxyl group at the third position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other dihydropyran derivatives and makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVWAXHWELFEAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
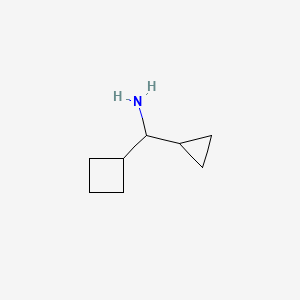
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)

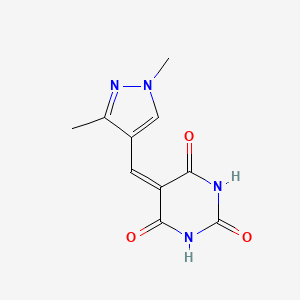
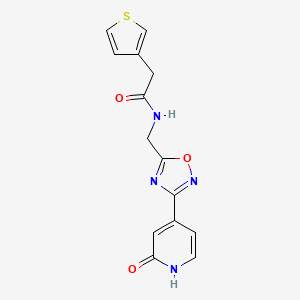
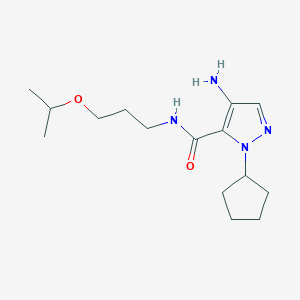
![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/new.no-structure.jpg)
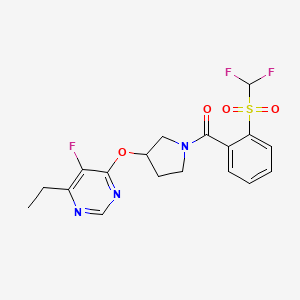

![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)
![[(1R,4S)-4-Aminocyclopent-2-en-1-yl]methanol](/img/structure/B2354812.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)
